![molecular formula C10H24N3O+ B14391784 Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- CAS No. 88419-21-0](/img/structure/B14391784.png)
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- is a chemical compound with the molecular formula C10H24N3O. This compound is part of the hydrazinium family, which is known for its various applications in both industrial and scientific fields. Hydrazinium compounds are typically characterized by their nitrogen-rich structures, which make them valuable in a range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- can be achieved through several methods. One common approach involves the reaction of tertiary amines with hydroxylamine-O-sulfonic acid and barium nitrate. This method is known for its efficiency and ability to produce high yields of the desired hydrazinium compound . The reaction typically takes place under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of hydrazinium compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product. Industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s nitrogen-rich structure, which makes it highly reactive under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of hydrazinium compounds include strong oxidizing agents, reducing agents, and various catalysts. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of hydrazine hydrate or other reducing agents .
Major Products Formed: The major products formed from the reactions of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield nitrogen oxides, while reduction reactions can produce amines or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions, particularly those involving nitrogen-containing compounds. In biology and medicine, hydrazinium compounds are studied for their potential therapeutic effects and as tools for biochemical research .
In industry, hydrazinium compounds are used in the production of polymers, pharmaceuticals, and other chemical products. Their reactivity and versatility make them valuable in a range of applications, from materials science to drug development .
Mecanismo De Acción
The mechanism of action of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects .
Comparación Con Compuestos Similares
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- can be compared to other hydrazinium compounds, such as hydrazinium hydrogensulfate and hydrazinium azide. While these compounds share similar nitrogen-rich structures, they differ in their specific chemical properties and applications. For example, hydrazinium hydrogensulfate is commonly used in industrial processes, while hydrazinium azide is known for its use in energetic materials .
List of Similar Compounds:- Hydrazinium hydrogensulfate
- Hydrazinium azide
- Hydrazinium dinitromethanide
- Hydrazinium nitrate
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of hydrazinium compounds in various fields .
Propiedades
Número CAS |
88419-21-0 |
|---|---|
Fórmula molecular |
C10H24N3O+ |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
[[3-(diethylamino)-3-oxopropyl]amino]-trimethylazanium |
InChI |
InChI=1S/C10H24N3O/c1-6-12(7-2)10(14)8-9-11-13(3,4)5/h11H,6-9H2,1-5H3/q+1 |
Clave InChI |
NKGRDRUVKCSSQI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCN[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
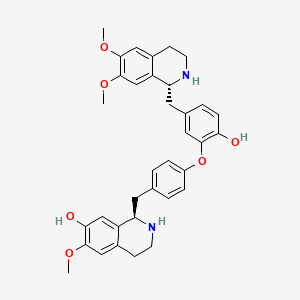
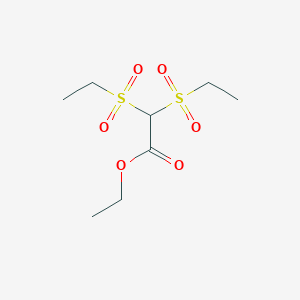

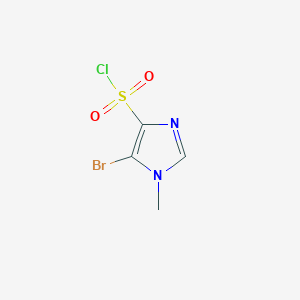
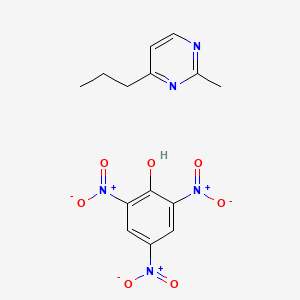
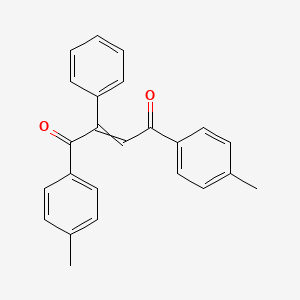
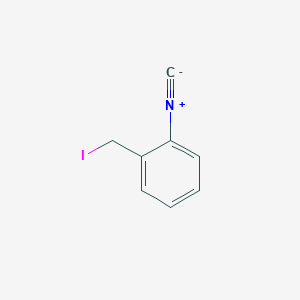
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)
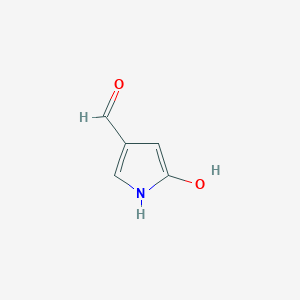
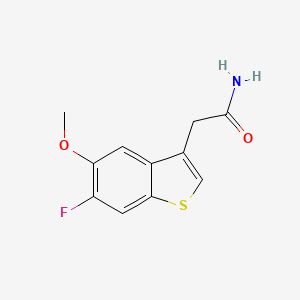
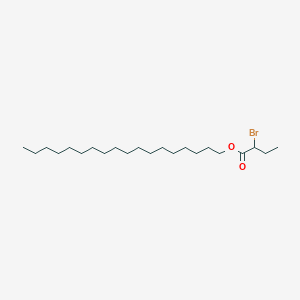
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
